(Rac)-BAY-985

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

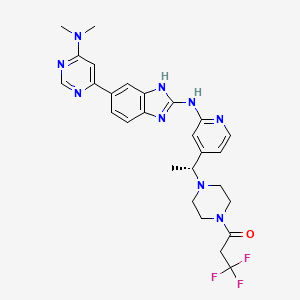

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJHVDNTDBTOZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-BAY-985: A Technical Guide to its Mechanism of Action

(Rac)-BAY-985 is a potent, orally active, and selective ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of TBK1 and IKKε.[1][2] These two kinases are key regulators in innate immune signaling pathways.[3] By blocking their function, this compound effectively inhibits the downstream phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][3][4][5] The inhibition of IRF3 phosphorylation prevents its dimerization and nuclear translocation, ultimately leading to a reduction in the transcription of type I interferons and other inflammatory genes.[5] This mechanism underlies the compound's potential therapeutic applications in inflammatory diseases and certain cancers.

Quantitative Biological Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency

| Target | IC50 (nM) | Assay Conditions |

| TBK1 | 1.5 | Not specified |

| TBK1 | 2 | Low ATP concentration |

| TBK1 | 30 | High ATP concentration |

| IKKε | 2 | Not specified |

Data sourced from multiple references.[1][2][6][7][8]

Table 2: Off-Target Kinase Inhibitory Potency

| Off-Target | IC50 (nM) |

| FLT3 | 123 |

| RSK4 | 276 |

| DRAK1 | 311 |

| ULK1 | 7930 |

Data sourced from multiple references.[1][4][9]

Table 3: Cellular Activity

| Assay | Cell Line | IC50 (nM) |

| pIRF3 Inhibition | MDA-MB-231 | 74 |

| Anti-proliferation | SK-MEL-2 | 900 |

| Anti-proliferation | ACHN | 7260 |

Data sourced from multiple references.[1][2][4][9]

Table 4: In Vivo Pharmacokinetics (Rat)

| Parameter | Value | Unit |

| Clearance (CLb) | 4.0 | L/h/kg |

| Volume of Distribution (Vss) | 2.9 | L/kg |

| Terminal Half-life (t1/2) | 0.79 | h |

Data sourced from a single reference.[5]

Signaling Pathway Inhibition

This compound targets the TBK1/IKKε complex, a critical node in intracellular signaling pathways that respond to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The diagram below illustrates the canonical pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of results and for designing further studies. The following sections provide an overview of the protocols used to characterize this compound.

TR-FRET-Based Kinase Activity Inhibition Assay

This assay is employed to determine the in vitro potency of this compound against purified kinases.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the inhibition of kinase activity by quantifying the phosphorylation of a biotinylated peptide substrate by the recombinant human enzyme.

-

Methodology:

-

Recombinant human kinases (TBK1, IKKε, and off-target kinases) are incubated with a biotinylated peptide substrate and ATP.

-

This compound is added in a dose-response manner.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.

-

If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

-

The signal is measured using a suitable plate reader, and IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Methodology:

-

Cancer cell lines (e.g., SK-MEL-2, ACHN) are seeded in 384-well microtiter plates at a specific density (e.g., 800 cells/well for SK-MEL-2, 300 cells/well for ACHN) and allowed to adhere overnight.[2]

-

This compound is added to the cells at various concentrations.[2]

-

The plates are incubated for a specified period (e.g., 96 hours).[2]

-

CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[2]

-

Luminescence is measured using a plate reader.[2]

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

-

pIRF3 Cell-Based Mechanistic Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of its direct downstream target, IRF3, in a cellular context.

-

Principle: This assay measures the level of phosphorylated IRF3 in cells following stimulation of an innate immune pathway.

-

Methodology:

-

MDA-MB-231 cells, engineered to express a reporter construct, are treated with varying concentrations of this compound.[4][9]

-

The cells are then stimulated to activate the TBK1/IKKε pathway (e.g., with a PAMP or DAMP).

-

After a defined incubation period, the cells are lysed.

-

The amount of phosphorylated IRF3 in the cell lysates is quantified, typically using an immunoassay format such as ELISA or a TR-FRET-based method.

-

The IC50 value is calculated based on the reduction of the pIRF3 signal in the presence of the inhibitor.

-

Summary

This compound is a well-characterized dual inhibitor of TBK1 and IKKε. Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is supported by robust in vitro and cellular data. The provided quantitative data and experimental outlines offer a solid foundation for researchers interested in utilizing this compound as a chemical probe to investigate the roles of TBK1 and IKKε in health and disease, or for those in the early stages of related drug discovery programs. While the compound has shown anti-proliferative effects in certain cancer cell lines, its in vivo anti-tumor efficacy appears to be limited, which may be attributed to its pharmacokinetic properties.[1][5] Further research may focus on optimizing the in vivo characteristics of this class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery of (Rac)-BAY-985: A Technical Guide to a Potent and Selective TBK1/IKKε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of (Rac)-BAY-985, a potent and highly selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). The information presented herein is compiled from publicly available research, offering a comprehensive resource for understanding the compound's biochemical and cellular activity, experimental validation, and its potential as a chemical probe for studying inflammatory and oncogenic signaling pathways.

Introduction

TANK-binding kinase 1 (TBK1) and its homolog IκB kinase ε (IKKε) are non-canonical IκB kinases that play a crucial role in the innate immune response, particularly in the signaling pathways activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Dysregulation of the TBK1/IKKε signaling axis has been implicated in various inflammatory diseases and cancers, making these kinases attractive targets for therapeutic intervention. This compound emerged from a benzimidazole chemical series and was identified as a highly potent and selective inhibitor of both TBK1 and IKKε.[2] This guide details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with the discovery of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 (nM) | Assay Conditions |

| TBK1 | 2 | Low ATP |

| TBK1 | 30 | High ATP |

| IKKε | 2 | |

| pIRF3 (cellular) | 74 |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Relevant Mutations |

| SK-MEL-2 | 900 | NRAS, TP53 |

| ACHN | 7260 | CDKN2A |

Table 3: Off-Target Kinase Inhibition of this compound

| Kinase | IC50 (nM) |

| FLT3 | 123 |

| RSK4 | 276 |

| DRAK1 | 311 |

| ULK1 | 7930 |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Clearance (CLb) | 4.0 | L/h/kg |

| Volume of distribution (Vss) | 2.9 | L/kg |

| Terminal half-life (t1/2) | 0.79 | h |

| Oral bioavailability | 11 | % |

Signaling Pathways and Experimental Workflows

Visual representations of the TBK1/IKKε signaling pathway and the general workflow for kinase inhibitor discovery are provided below to facilitate a deeper understanding of the biological context and the drug discovery process.

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery of this compound are provided below. These protocols are based on standard laboratory procedures and information from the primary literature.

TR-FRET Kinase Assay for TBK1 and IKKε

This assay measures the ability of a compound to inhibit the kinase activity of TBK1 or IKKε in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Biotinylated peptide substrate

-

ATP

-

TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

384-well low-volume plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant kinase, and biotinylated peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding ATP. For low and high ATP conditions, the concentration of ATP is adjusted accordingly.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-acceptor) and incubate to allow for binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

Calculate the ratio of the acceptor to donor emission and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular pIRF3 Phosphorylation Assay

This assay quantifies the inhibition of TBK1/IKKε-mediated phosphorylation of IRF3 in a cellular context.

-

Materials:

-

MDA-MB-231 mIRF3 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Stimulant to activate the TBK1/IKKε pathway (e.g., poly(I:C), cGAMP)

-

This compound or other test compounds

-

Lysis buffer

-

Antibodies: anti-phospho-IRF3 (Ser396) and total IRF3

-

Detection method (e.g., ELISA, Western blot, or a high-content imaging system)

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for a specified duration.

-

Stimulate the cells with a TBK1/IKKε pathway agonist for an appropriate time to induce IRF3 phosphorylation.

-

Lyse the cells and collect the lysates.

-

Quantify the levels of phosphorylated IRF3 and total IRF3 using the chosen detection method.

-

Normalize the phosphorylated IRF3 signal to the total IRF3 signal.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cell Proliferation Assay

This assay assesses the anti-proliferative effect of the test compound on cancer cell lines.

-

Materials:

-

SK-MEL-2 or ACHN cells

-

Cell culture medium and supplements

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)

-

Opaque-walled multi-well plates suitable for luminescence measurements

-

Luminometer

-

-

Procedure:

-

Seed cells at a predetermined density in opaque-walled 96- or 384-well plates.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

-

Human Melanoma Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of the test compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., NMRI nude mice)

-

SK-MEL-2 human melanoma cells

-

Matrigel (or other suitable extracellular matrix)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of SK-MEL-2 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.[2]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI) or the ratio of the mean tumor weight of the treated group to the control group (T/C).

-

Conclusion

This compound is a valuable chemical probe for elucidating the roles of TBK1 and IKKε in health and disease. Its high potency and selectivity, as demonstrated by the comprehensive data presented in this guide, make it a suitable tool for in vitro and in vivo studies. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon the initial findings in the discovery of this important TBK1/IKKε inhibitor. While this compound showed limited in vivo anti-tumor efficacy in the SK-MEL-2 xenograft model, its utility as a research tool remains significant for further exploration of the TBK1/IKKε signaling pathway.[2]

References

(Rac)-BAY-985: A Technical Guide for Researchers

(Rac)-BAY-985 is a potent, selective, and ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and its homolog I-kappa-B kinase epsilon (IKKε).[1][2][3] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, summarizing its mechanism of action, biochemical and cellular activities, and providing detailed experimental protocols for its use in research.

Core Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates.[1][2] A primary and well-characterized downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3).[2][4][5] Inhibition of TBK1/IKKε by this compound blocks the phosphorylation of IRF3, preventing its dimerization and translocation to the nucleus, which in turn inhibits the transcription of type I interferons and other inflammatory genes.[2][4][5]

Signaling Pathway

The signaling pathway involving TBK1/IKKε is central to the innate immune response. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), a signaling cascade is initiated that leads to the activation of TBK1 and IKKε. These kinases then phosphorylate IRF3, leading to the production of type I interferons. This pathway is a critical component of antiviral defense and also plays a role in inflammation and oncology.

Quantitative Data

This compound has been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Conditions |

| TBK1 | 1.5 - 2 | Low ATP concentration[1][2][3] |

| TBK1 | 30 | High ATP concentration[3] |

| IKKε | 2 | |

| FLT3 | 123 | [6] |

| RSK4 | 276 | |

| DRAK1 | 311 | |

| ULK1 | 7930 |

Table 2: Cellular Activity

| Assay | Cell Line | IC50 (nM) |

| IRF3 Phosphorylation | MDA-MB-231 | 74[7] |

| Antiproliferative | SK-MEL-2 (Melanoma) | 900[7][8] |

| Antiproliferative | ACHN (Renal) | 7260[7] |

Table 3: In Vivo Pharmacokinetics in Rats

| Parameter | Value |

| Clearance (CLb) | 4.0 L/h/kg |

| Volume of Distribution (Vss) | 2.9 L/kg |

| Terminal Half-life (t1/2) | 0.79 h |

| Oral Bioavailability | 11% |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Assay (TR-FRET)

This protocol is based on time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the inhibition of TBK1 and IKKε.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the kinase (TBK1 or IKKε) to each well.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should be close to the Km for each kinase (low ATP) or at a higher, saturating concentration (high ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate for a further 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular IRF3 Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of IRF3 in a cellular context.

Materials:

-

MDA-MB-231 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., poly(I:C), LPS)

-

Lysis buffer

-

Phospho-IRF3 (Ser396) and total IRF3 antibodies

-

Secondary antibodies

-

Western blotting or ELISA reagents

-

96-well plates

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., 10 µg/mL LPS) for a defined period (e.g., 6 hours) to induce IRF3 phosphorylation.[1]

-

Wash the cells with PBS and lyse them.

-

Determine the levels of phosphorylated IRF3 and total IRF3 in the cell lysates using an appropriate method such as Western blotting or a specific phospho-IRF3 ELISA kit.

-

Normalize the phosphorylated IRF3 signal to the total IRF3 signal.

-

Calculate the IC50 value for the inhibition of IRF3 phosphorylation.

Antiproliferative Assay

This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

SK-MEL-2 or ACHN cells

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

384-well white microtiter plates[8]

-

Luminometer

Procedure:

-

Seed SK-MEL-2 (800 cells/well) or ACHN (300 cells/well) in a 384-well white plate in 50 µL of medium.[8]

-

Allow the cells to attach for 24 hours.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 96 hours at 37°C in a humidified incubator.[8]

-

Add a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values from the dose-response curves.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a human melanoma xenograft model.

Materials:

-

Female NMRI nude mice[1]

-

SK-MEL-2 human melanoma cells[7]

-

Matrigel

-

This compound

-

Vehicle for oral administration

-

Calipers for tumor measurement

Procedure:

-

Harvest SK-MEL-2 cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject approximately 1 million cells into the flank of each mouse.[9]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at a dose of 200 mg/kg, twice daily.[7]

-

Administer the vehicle to the control group following the same schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after a predefined number of days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) or T/C (treatment/control) ratio to assess efficacy. A T/C ratio of 0.6 was reported for this compound in this model.[7]

Research Applications

Beyond its initial characterization in oncology, the high selectivity of this compound for TBK1/IKKε makes it a valuable tool for dissecting the roles of these kinases in various biological processes.

-

Inflammation and Immunology: Given the central role of TBK1/IKKε in innate immunity, this compound can be used to investigate their involvement in inflammatory diseases. For example, it has been used to study the role of IKKε in osteoarthritis, where it was shown to suppress cartilage degeneration in a mouse model.[1]

-

Neuroinflammation: TBK1 has been implicated in neuroinflammatory conditions. This compound can be utilized to explore the therapeutic potential of inhibiting TBK1/IKKε in models of neurological diseases.

-

Autophagy: TBK1 is known to phosphorylate several key autophagy proteins. Researchers can use this compound to elucidate the specific roles of TBK1/IKKε in the regulation of autophagy in different cellular contexts.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe BAY-985 | Chemical Probes Portal [chemicalprobes.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. selleckchem.com [selleckchem.com]

- 9. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]

(Rac)-BAY-985: A Technical Guide to its Target Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent, selective, and orally bioavailable dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These non-canonical IκB kinases are key nodes in signaling pathways that regulate innate immunity and inflammation.[3] This technical guide provides an in-depth analysis of the this compound target pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Target Pathway: TBK1/IKKε Signaling

This compound is an ATP-competitive inhibitor that targets the kinase activity of both TBK1 and IKKε.[2] These kinases are central to the cellular response to pathogenic insults and pro-inflammatory stimuli. The canonical pathway involves the activation of TBK1/IKKε downstream of various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which detect viral and bacterial components. Activated TBK1/IKKε then phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3). This phosphorylation event is a critical step, leading to the dimerization and nuclear translocation of IRF3, where it induces the transcription of type I interferons (IFN-α/β) and other inflammatory genes.[3][4] this compound, by inhibiting TBK1 and IKKε, effectively blocks the phosphorylation of IRF3, thereby attenuating the downstream inflammatory response.[1][2][3]

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases to determine its selectivity. The data is summarized in the tables below.

Table 1: Potency against Primary Targets

| Target | IC50 (nM) - Low ATP | IC50 (nM) - High ATP | Assay Type |

| TBK1 | 2 | 30 | TR-FRET |

| IKKε | 2 | Not Reported | TR-FRET |

| Data sourced from MedchemExpress and Selleck Chemicals product pages.[1][2] |

Table 2: Cellular Activity

| Assay | IC50 (nM) | Cell Line |

| pIRF3 Inhibition | 74 | MDA-MB-231 |

| Anti-proliferative | 900 | SK-MEL-2 |

| Anti-proliferative | 7260 | ACHN |

| Data sourced from MedchemExpress and Selleck Chemicals product pages.[1][2] |

Table 3: Off-Target Kinase Selectivity

| Kinase | IC50 (nM) |

| FLT3 | 123 |

| RSK4 | 276 |

| DRAK1 | 311 |

| ULK1 | 7930 |

| Data sourced from MedchemExpress product page.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below. These protocols are based on standard laboratory procedures for the respective assays.

TR-FRET-based Kinase Activity Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of TBK1 and IKKε.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the phosphorylation of a substrate by the target kinase. A fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET acceptor are used. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase (TBK1 or IKKε), a biotinylated peptide substrate, and varying concentrations of this compound in kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP. For "low ATP" conditions, the ATP concentration is typically at or below the Km for the kinase, while for "high ATP" conditions, a saturating concentration is used.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-serine/threonine antibody (donor) and streptavidin-allophycocyanin (acceptor).

-

Signal Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

pIRF3 Cell-Based Mechanistic Assay

This assay measures the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.

Principle: An immunoassay is used to detect the levels of phosphorylated IRF3 (pIRF3) in cell lysates after treatment with a stimulating agent and the inhibitor.

Methodology:

-

Cell Culture: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce the TBK1/IKKε pathway by adding a stimulating agent (e.g., poly(I:C) or lipopolysaccharide) and incubate for an appropriate time to induce IRF3 phosphorylation.

-

Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The amount of pIRF3 in the lysate can be quantified using various methods, such as a sandwich ELISA or a homogeneous TR-FRET assay. For an ELISA, the lysate is added to a well pre-coated with a capture antibody for total IRF3, and a detection antibody specific for pIRF3 is then used for quantification.

-

Data Analysis: Normalize the pIRF3 signal to the total protein concentration or a housekeeping protein. Plot the normalized pIRF3 levels against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

-

Cell Plating: Seed cells (e.g., SK-MEL-2 or ACHN) in a 96-well opaque-walled plate and allow them to attach overnight.

-

Compound Addition: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72-96 hours).

-

Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.

Conclusion

This compound is a well-characterized chemical probe for studying the roles of TBK1 and IKKε in cellular signaling. Its high potency and selectivity make it a valuable tool for dissecting the intricacies of the innate immune and inflammatory pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their investigations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of TBK1/IKKε in Cancer Signaling: A Technical Guide for Researchers and Drug Development Professionals

Introduction

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two homologous serine/threonine kinases, have emerged from their foundational roles in innate immunity to become critical nodes in the complex signaling networks that drive cancer.[1][2][3] Initially characterized as essential mediators of the type I interferon response to pathogens, a growing body of evidence now implicates TBK1 and IKKε in a multitude of cellular processes frequently dysregulated in cancer, including proliferation, survival, autophagy, and metabolism.[4][5][6] This guide provides an in-depth technical overview of the multifaceted roles of TBK1/IKKε in cancer signaling, tailored for researchers, scientists, and drug development professionals. We will delve into their signaling pathways, key substrates, and expression in various malignancies. Furthermore, this guide will present detailed experimental protocols for studying these kinases and summarize quantitative data on their activity and inhibition, offering a comprehensive resource for advancing research and therapeutic development in this promising area.

TBK1/IKKε Signaling Pathways in Cancer

TBK1 and IKKε are central integrators of a diverse array of upstream signals, translating them into specific downstream cellular responses that can either promote or suppress tumorigenesis. Their activity is tightly regulated by post-translational modifications, subcellular localization, and interactions with scaffold proteins.[4][5]

Upstream Activation

The activation of TBK1 and IKKε in cancer is context-dependent and can be triggered by various stimuli, including:

-

Oncogenic Signaling: One of the most well-established activators of TBK1 in cancer is mutant KRAS.[4][7] In KRAS-mutant lung and pancreatic cancers, TBK1 is essential for cell survival.[4][7] The activation is mediated through the RalB GTPase, which is a downstream effector of RAS.[7] Additionally, the epidermal growth factor receptor (EGFR) has been shown to directly phosphorylate and activate IKKε in non-small cell lung cancer.[4]

-

Innate Immune Sensing: Pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are potent activators of TBK1/IKKε.[8][9] For instance, the cGAS-STING pathway, which senses cytosolic DNA, leads to the recruitment and activation of TBK1, subsequently triggering an interferon response.[9] While often associated with anti-tumor immunity, chronic activation of these pathways can also contribute to a pro-tumorigenic inflammatory environment.

-

Inflammatory Cytokines: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) can activate TBK1 and IKKε.[7] This activation is crucial for preventing TNF-induced cell death by phosphorylating and inhibiting RIPK1.[10]

Downstream Signaling and Substrates

Once activated, TBK1 and IKKε phosphorylate a wide range of substrates, thereby regulating multiple cancer-associated signaling pathways.

-

Innate Immunity and Inflammation: The canonical downstream targets of TBK1/IKKε are the transcription factors IRF3 and IRF7.[4][11] Phosphorylation of IRF3/7 leads to their dimerization and nuclear translocation, driving the expression of type I interferons and other inflammatory cytokines.[4][11] TBK1/IKKε also contribute to NF-κB activation through various mechanisms, including phosphorylation of RelA and the deubiquitinase CYLD.[4]

-

Cell Proliferation and Survival: TBK1 and IKKε promote cancer cell proliferation and survival through several pathways. They can directly phosphorylate and activate the pro-survival kinase AKT.[4][9] This in turn can activate the mTORC1 pathway, a central regulator of cell growth and metabolism.[4] In some contexts, TBK1 has been shown to be essential for the survival of KRAS-mutant cancer cells.[4]

-

Autophagy: TBK1 plays a complex role in autophagy, a cellular recycling process that can either promote or suppress tumor growth. TBK1 can initiate autophagy by phosphorylating autophagy receptors such as p62/SQSTM1 and optineurin.[4] However, sustained TBK1 signaling can also be negatively regulated by autophagy in a feedback loop.[8]

-

Metabolism: TBK1 and IKKε are involved in metabolic reprogramming in cancer cells. For instance, TBK1 can promote glucose uptake by phosphorylating the exocyst protein Exo84, leading to the translocation of the GLUT4 glucose transporter to the cell membrane.[9]

Quantitative Data on TBK1/IKKε in Cancer

Expression Levels of TBK1 and IKKε in Different Cancer Types

The expression of TBK1 and IKKε varies across different cancer types, with overexpression often correlating with poor prognosis.

| Cancer Type | TBK1 Expression | IKKε Expression | Reference(s) |

| Breast Cancer | High | Amplified/High | [4][6] |

| Lung Cancer (NSCLC) | High | High | [6][12] |

| Pancreatic Cancer | High | High | [6] |

| Colon Cancer | High | - | [6] |

| Gastric Cancer | 3.4% Positive | 13.6% Positive | [13] |

| Glioblastoma | - | Upregulated in ~50% | [4] |

| Melanoma | Oncogenic role | - | [4] |

| Ovarian Cancer | - | Overexpressed | [10] |

| Prostate Cancer | - | Overexpressed | [10] |

Note: This table is a summary and expression levels can vary depending on the specific subtype and stage of the cancer.

Inhibitors of TBK1 and IKKε and their IC50 Values

Several small molecule inhibitors targeting TBK1 and/or IKKε have been developed and are being investigated for their therapeutic potential in cancer.

| Inhibitor | Target(s) | IC50 (TBK1) | IC50 (IKKε) | Reference(s) |

| Amlexanox | TBK1/IKKε | - | - | [14] |

| BX-795 | TBK1/IKKε, PDK1 | 6 nM | 41 nM | [15] |

| MRT67307 | TBK1/IKKε, ULK1/2 | 19 nM | 160 nM | [15] |

| CYT387 (Momelotinib) | JAK1/2, TBK1/IKKε | 58 nM | 42 nM | [8] |

| TBK1/IKKε-IN-5 | TBK1/IKKε | 1.0 nM | 5.6 nM | [16] |

| BAY-985 | TBK1/IKKε | 2 nM (low ATP) | 2 nM | [15] |

| GSK8612 | TBK1 | - | - | [2] |

| Compound II | TBK1/IKKε | - | - | [2] |

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).

Experimental Protocols

In Vitro Kinase Assay for TBK1/IKKε

This protocol describes a method to measure the kinase activity of TBK1 or IKKε in vitro using a purified substrate.

Materials:

-

Recombinant active TBK1 or IKKε protein

-

Purified substrate protein (e.g., recombinant IRF3, AKT, or a peptide substrate)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]

-

ATP solution (with [γ-32P]-ATP for radioactive detection or cold ATP for non-radioactive detection)

-

SDS-PAGE gels and buffers

-

Phosphorimager or antibodies specific for the phosphorylated substrate

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, combine the recombinant TBK1 or IKKε kinase, the substrate protein, and kinase buffer.

-

Initiate the reaction: Add the ATP solution to the reaction mix to a final concentration of 100 µM.[17]

-

Incubate: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[2][17]

-

Terminate the reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the results:

-

Radioactive method: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of 32P into the substrate using a phosphorimager.

-

Non-radioactive method: Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a western blot using an antibody that specifically recognizes the phosphorylated form of the substrate.

-

Immunoprecipitation and Western Blotting for TBK1/IKKε

This protocol describes how to isolate TBK1 or IKKε from cell lysates and detect their expression or the presence of interacting proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific for TBK1 or IKKε

-

Protein A/G agarose beads

-

Wash buffer (e.g., cold PBS with 0.1% Tween-20)

-

SDS-PAGE gels and buffers

-

Primary and secondary antibodies for western blotting

Procedure:

-

Cell Lysis: Lyse cells in cold lysis buffer.

-

Pre-clearing (optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against TBK1 or IKKε to the pre-cleared lysate and incubate with gentle rotation at 4°C.

-

Capture immune complexes: Add protein A/G beads to the lysate-antibody mixture and continue to incubate.

-

Wash: Pellet the beads by centrifugation and wash several times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TBK1, IKKε, or potential interacting proteins.

shRNA-mediated Knockdown of TBK1/IKKε and Cell Proliferation Assay

This protocol describes how to use short hairpin RNA (shRNA) to silence the expression of TBK1 or IKKε and assess the impact on cancer cell proliferation.

Materials:

-

Lentiviral or retroviral vectors encoding shRNAs targeting TBK1 or IKKε

-

Packaging cell line (e.g., HEK293T)

-

Target cancer cell line

-

Polybrene or other transduction enhancers

-

Puromycin or other selection agents

-

Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

-

Virus Production: Co-transfect the shRNA vector and packaging plasmids into the packaging cell line to produce viral particles.

-

Transduction: Infect the target cancer cell line with the viral supernatant in the presence of a transduction enhancer.

-

Selection: Select for successfully transduced cells using the appropriate selection agent.

-

Verification of Knockdown: Confirm the reduction of TBK1 or IKKε protein levels by western blotting.

-

Cell Proliferation Assay: Plate the transduced cells at a low density and measure their proliferation over several days using a chosen cell proliferation assay. Compare the growth of cells with TBK1/IKKε knockdown to control cells (transduced with a non-targeting shRNA).

Conclusion

TBK1 and IKKε are pleiotropic kinases that play complex and often contradictory roles in cancer. Their ability to integrate signals from oncogenic pathways, the tumor microenvironment, and the innate immune system places them at a critical crossroads in cancer biology. While their pro-tumorigenic functions, particularly in the context of KRAS-driven cancers, have made them attractive therapeutic targets, their roles in anti-tumor immunity necessitate a nuanced approach to their inhibition. The development of more specific and potent inhibitors, coupled with a deeper understanding of the context-dependent functions of TBK1 and IKKε, will be crucial for realizing their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the intricate roles of these kinases and to ultimately translate this knowledge into effective cancer therapies.

References

- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IKKε and TBK1 are essential components of the IRF3 signaling pathway | Semantic Scholar [semanticscholar.org]

- 12. pnas.org [pnas.org]

- 13. IKKε and TBK1 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-BAY-985: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BAY-985 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKBKE), key regulators of innate immunity and inflammatory signaling.[1][2][3][4][5] This technical guide provides an in-depth analysis of the selectivity profile of this compound against a broad spectrum of kinases, offering valuable insights for its application in research and drug development.

Quantitative Kinase Selectivity Data

This compound demonstrates high potency for its primary targets, TBK1 and IKBKE, with IC50 values in the low nanomolar range.[1][3] While exhibiting a high degree of selectivity, measurable activity against a small number of off-target kinases has been observed across different screening panels. The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary targets and key off-target kinases.

Table 1: Potency Against Primary Targets

| Target | Assay Type | ATP Concentration | IC50 (nM) | Reference |

| TBK1 | TR-FRET | Low | 1.5 - 2 | [1][3][4][5] |

| TBK1 | TR-FRET | High | 18 - 30 | [1][2] |

| IKBKE | TR-FRET | Low | 2 | [1][3] |

Table 2: Off-Target Kinase Activity

| Kinase | Screening Panel | Measurement | Value (nM) | Selectivity Fold (vs. TBK1 Low ATP) |

| FLT3 | Bayer Internal | IC50 | 123 | ~75x |

| MAP2K5 | Bayer Internal | IC50 | 847 | ~518x |

| MAP3K19 | DiscoverX | Kd | 9.6 | ~6x |

| STK17A (DRAK1) | DiscoverX | Kd | 74 | ~49x |

| STK17A (DRAK1) | Eurofins | IC50 | 310 | ~105x |

| RSK4 | Not Specified | IC50 | 276 | Not Specified |

| ULK1 | Not Specified | IC50 | 7930 | Not Specified |

Experimental Protocols

The selectivity of this compound was determined using established in vitro kinase assay methodologies. The following protocols provide a detailed overview of the likely experimental setups.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is commonly used to measure the activity of purified kinases and the potency of their inhibitors.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for a FRET signal to occur.

Materials:

-

Recombinant human TBK1 or IKBKE enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-APC

-

Stop/Detection Buffer (e.g., 20 mM EDTA in TR-FRET dilution buffer)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase enzyme (e.g., 2.5 µL) to the wells.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (e.g., 5 µL). The final ATP concentration is typically set at or near the Km for ATP for the specific kinase.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Stop/Detection Buffer containing the europium-labeled antibody and streptavidin-APC.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay (DiscoverX/Eurofins)

This high-throughput method assesses the binding affinity of a test compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

Procedure:

-

A panel of DNA-tagged kinases is prepared.

-

The test compound (this compound) is incubated with the kinases and the immobilized ligand in a multi-well plate format.

-

Kinases that are not inhibited by the test compound will bind to the immobilized ligand.

-

The plate is washed to remove unbound kinases.

-

The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

-

The results are typically reported as percent of control (DMSO) binding or as a dissociation constant (Kd) derived from a dose-response curve.

Signaling Pathways and Visualizations

This compound primarily targets the TBK1/IKBKE signaling axis, which plays a crucial role in the innate immune response, particularly in the activation of the transcription factors NF-κB and IRF3.

References

A Technical Guide to Foundational Research on Benzimidazole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its structural similarity to naturally occurring purine nucleotides, which allows it to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] Its versatility has led to the development of numerous FDA-approved drugs and a vast library of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] This guide delves into the core foundational research on benzimidazole-based inhibitors, covering their synthesis, primary mechanisms of action, and the experimental protocols used for their evaluation.

Core Synthesis of the Benzimidazole Scaffold

The most common and efficient method for synthesizing the benzimidazole core involves the condensation reaction of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[6][7][8] This reaction is typically facilitated by an acid catalyst and can be performed under various conditions, including the use of green chemistry methods to improve efficiency and reduce environmental impact.[7][9]

Modern synthetic approaches often employ various catalysts, such as nano-Fe2O3 or VOSO4, to achieve high yields under mild conditions.[6] The general synthesis pathway is a cornerstone of creating diverse benzimidazole libraries for drug screening.

Caption: A workflow for the condensation synthesis of the benzimidazole core.

Key Mechanisms of Action

Benzimidazole derivatives exert their biological effects by targeting a multitude of cellular pathways and proteins. Their ability to act as multi-target inhibitors is a significant advantage in treating complex diseases like cancer.[10][11]

Protein Kinase Inhibition

A primary mechanism for the anticancer activity of benzimidazole derivatives is the inhibition of protein kinases.[10][12][13] These enzymes are critical components of signaling cascades that regulate cell growth, proliferation, and survival.[12] Many benzimidazole compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[4][11]

Key kinase targets include:

-

EGFR (Epidermal Growth Factor Receptor): Nazartinib is a benzimidazole-based inhibitor that targets EGFR, leading to cell cycle arrest and apoptosis.[12]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by benzimidazole derivatives can block angiogenesis, a critical process for tumor growth.[13][14]

-

BRAF: Benzimidazole compounds have shown potent activity against the BRAFV600E mutation, which is common in melanoma.[12]

-

Other Kinases: Targets also include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Casein Kinase 2 (CK2).[13]

Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazole derivatives.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to cell death. Several benzimidazole-carboxamide derivatives, such as Rucaparib and Veliparib, are potent PARP inhibitors used in cancer therapy.[4] They mimic the nicotinamide portion of the NAD+ substrate, blocking the enzyme's catalytic activity.[4]

Wnt/β-catenin Pathway Inhibition

The Wnt signaling pathway is vital for tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[15] The anthelmintic drug Niclosamide and its novel benzimidazole-based derivatives have been shown to inhibit this pathway, leading to a decrease in cytosolic β-catenin and the expression of its downstream target genes like c-Myc and Cyclin D1.[15]

Caption: Benzimidazole-based inhibition of the canonical Wnt/β-catenin pathway.

Microtubule Disruption

Certain benzimidazoles, such as mebendazole and nocodazole, function as microtubule-disrupting agents.[4][16] They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis, making it an effective anticancer strategy.[4][17]

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[18] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity.

-

N1 Position: Substitution at this position can significantly influence the compound's pharmacokinetic properties and binding affinity.[18]

-

C2 Position: This is a common site for modification. Introducing aryl or heteroaryl groups at C2 often enhances activity. For example, substituting with anacardic acid at C2 can lead to COX-2 inhibition.[18]

-

C5 and C6 Positions: Modifications at these positions on the benzene ring can modulate the electronic properties and steric profile of the molecule, impacting its interaction with target proteins.[18] Electron-withdrawing groups (e.g., nitro) at the C6 position have been shown to increase anti-inflammatory activity.[18]

Caption: Logical relationships in the SAR of benzimidazole inhibitors.

Quantitative Data on Inhibitor Efficacy

The efficacy of benzimidazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). The tables below summarize representative data from the literature.

Table 1: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

| Compound 2 | BRAFV600E | 0.002 µmol/L | [12] |

| Compound 3 | BRAFV600E | 0.014 µmol/L | [12] |

| Compound 12n | c-Met | 0.030 µmol/L | [4] |

| TIBI | CK2 | 100 nmol/L | [4] |

| Compound 27 | PARP-1 | 18 nmol/L | [4] |

| Compound 27 | PARP-2 | 42 nmol/L | [4] |

| Z-prolyl-prolinal Analog | Prolyl Oligopeptidase | 3.61 µM | [19] |

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

| Flubendazole | U87, U251 | Glioblastoma | < 0.26 µM | [17] |

| BZD9L1 | HCT116 | Colorectal | 16.82 µmol/L | [4] |

| BZD9L1 | HT-29 | Colorectal | 20.11 µmol/L | [4] |

| Compound 12n | A549 | Non-small cell lung | 7.3 µmol/L | [4] |

| Compound 12n | MCF-7 | Breast | 6.1 µmol/L | [4] |

| Compound 4r | A549 | Non-small cell lung | 0.3 µM | [14] |

| Compound 4r | MCF-7 | Breast | 0.5 µM | [14] |

| Compound 4r | PANC-1 | Pancreatic | 5.5 µM | [14] |

Experimental Protocols

Evaluating the efficacy and mechanism of new benzimidazole inhibitors requires a standardized set of in vitro and in cellulo assays.

General Experimental Workflow

The development and evaluation of a novel inhibitor typically follow a structured workflow, from initial synthesis to detailed mechanistic studies.

Caption: General experimental workflow for evaluating new benzimidazole inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of a specific kinase's activity (IC50).[20]

Methodology:

-

Preparation: Recombinant kinase enzymes (e.g., EGFR, VEGFR2), a specific substrate, and ATP are prepared in a suitable buffer.

-

Reaction Setup: The kinase, substrate, and varying concentrations of the benzimidazole inhibitor are incubated together in the wells of a 96-well plate.

-

Initiation: The reaction is started by adding a defined concentration of ATP. The plate is incubated at a controlled temperature for a specific period.

-

Quantification: The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified. Luminescence-based assays (e.g., Kinase-Glo®) are commonly used, where the light output is proportional to the amount of ATP remaining.[20]

-

Data Analysis: The data is normalized to controls (0% and 100% inhibition). IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[20]

Protocol: Cell Viability (MTT/SRB) Assay

Objective: To determine the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI50 or IC50).[20][21]

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a CO2 incubator.[20]

-

Compound Treatment: The benzimidazole derivative is dissolved (typically in DMSO) and added to the wells at a range of concentrations (serial dilutions). Control wells receive vehicle only.

-

Incubation: Cells are incubated with the compound for a set period, typically 48 or 72 hours.[20]

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB), which binds to total cellular protein. Unbound dye is washed away.

-

-

Measurement: The absorbance of the dissolved formazan (MTT) or bound SRB is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Absorbance values are converted to a percentage of growth inhibition relative to vehicle-treated control cells. GI50/IC50 values are determined from the resulting dose-response curve.[20]

Conclusion and Future Perspectives

The benzimidazole scaffold remains a cornerstone of modern drug discovery, offering remarkable structural versatility and broad biological activity.[2][5] Foundational research has established its role as a potent inhibitor of key cellular processes, particularly in oncology through the inhibition of protein kinases, PARP, and critical signaling pathways. Future research will likely focus on leveraging artificial intelligence and computational modeling to design novel derivatives with enhanced selectivity and potency, developing multi-target agents to overcome drug resistance, and exploring new therapeutic applications in areas like neurodegenerative and inflammatory diseases.[16][22] The continued exploration of this privileged scaffold promises to yield the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

Methodological & Application

Application Notes: (Rac)-BAY-985 In-Vitro Efficacy

For research use only. Not for use in diagnostic procedures.

Abstract

(Rac)-BAY-985 and its enantiomer BAY-985 are potent and selective dual inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4][5] These kinases are key regulators of the innate immune response, and their inhibition is a promising therapeutic strategy for various inflammatory diseases and cancers.[5][6] This document provides a summary of the in-vitro inhibitory activity of this compound and BAY-985, along with a representative protocol for a biochemical kinase inhibition assay and a cell-based assay to assess their activity.

Data Presentation

The inhibitory activity of this compound and BAY-985 has been characterized using various in-vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Biochemical Inhibition of TBK1 and IKKε by BAY-985

| Compound | Target | IC50 (nM) - Low ATP | IC50 (nM) - High ATP |

| BAY-985 | TBK1 | 2[1][3][4] | 30[1][3][4] |

| BAY-985 | IKKε | 2[1][3][4] | N/A |

Table 2: Cellular Activity of BAY-985

| Assay | Cell Line | IC50 (nM) |

| pIRF3 Phosphorylation | MDA-MB-231 | 74[1][2][7] |

| Antiproliferative | SK-MEL-2 | 900[1][2][7] |

| Antiproliferative | ACHN | 7260[2][7] |

Table 3: Off-Target Kinase Inhibition by BAY-985

| Target | IC50 (nM) |

| FLT3 | 123[2][8] |

| RSK4 | 276[2][8] |

| DRAK1 | 311[2][8] |

| ULK1 | 7930[2][8] |

Signaling Pathway

TBK1 and IKKε are crucial kinases in the signaling pathway that leads to the production of type I interferons and other inflammatory cytokines. Upon activation by various stimuli, such as viral or bacterial components, these kinases phosphorylate the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of target genes. BAY-985, as an ATP-competitive inhibitor, blocks the kinase activity of TBK1 and IKKε, thereby preventing the phosphorylation and activation of IRF3.

Caption: TBK1/IKKε signaling pathway and inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the in-vitro inhibitory activity of this compound against TBK1 or IKKε using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][7]

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Biotinylated peptide substrate

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

384-well low-volume microtiter plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the kinase and the biotinylated peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular pIRF3 Phosphorylation Assay (Representative Protocol)

This protocol outlines a general procedure to measure the inhibition of IRF3 phosphorylation in a cellular context.[1][7]

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Stimulant for the TBK1/IKKε pathway (e.g., poly(I:C) or cGAMP)

-

Lysis buffer

-

Primary antibody against phospho-IRF3 (Ser396)

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Detection reagent (e.g., chemiluminescent substrate or fluorescent imaging system)

-

96-well cell culture plates

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., poly(I:C)) for a defined period (e.g., 4-6 hours) to induce IRF3 phosphorylation.

-

Wash the cells with PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform an immunoassay (e.g., Western blot or an in-cell Western) to detect the levels of phosphorylated IRF3.

-

Normalize the phospho-IRF3 signal to the total protein concentration or a housekeeping protein.

-

Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.

Caption: General workflow for in-vitro kinase inhibitor assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. tebubio.com [tebubio.com]

- 5. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. universalbiologicals.com [universalbiologicals.com]

(Rac)-BAY-985 in Cell Culture: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of (Rac)-BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), in cell culture experiments.

This compound is a valuable tool for investigating the roles of TBK1 and IKKε in various cellular processes, including innate immunity, inflammation, and oncology. These kinases are key regulators of the interferon regulatory factor (IRF) and nuclear factor-κB (NF-κB) signaling pathways.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TBK1 and IKKε.[1] By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity, thereby preventing the phosphorylation of downstream substrates. A primary downstream effector of TBK1/IKKε is IRF3, which, upon phosphorylation, dimerizes and translocates to the nucleus to induce the expression of type I interferons and other antiviral genes.[2][3] Inhibition of TBK1/IKKε by this compound leads to a reduction in IRF3 phosphorylation and subsequent downstream signaling events.[1][4]

Data Presentation

The following tables summarize the reported in vitro activities of this compound.

| Target | Assay Type | IC₅₀ (nM) | Reference |

| TBK1 (low ATP) | Biochemical | 2 | [4] |

| TBK1 (high ATP) | Biochemical | 30 | [4] |

| IKKε | Biochemical | 2 | [4] |

| Cellular pIRF3 | Mechanistic | 74 | [5] |

Table 1: Biochemical and Cellular Mechanistic Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Incubation Time | Reference |

| SK-MEL-2 | Melanoma | Proliferation | 900 | 96 hours | [4] |

| ACHN | Renal Cell Carcinoma | Proliferation | 7260 | 96 hours | [4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Experimental Protocols

Herein are detailed protocols for key cell culture experiments using this compound.

Cell Culture and Compound Handling

-

Cell Lines: SK-MEL-2 and ACHN cells can be obtained from ATCC.

-

Culture Media:

-

SK-MEL-2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

-

ACHN: EMEM supplemented with 10% FBS.

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

On the day of the experiment, thaw the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a general MTT assay procedure and can be optimized for specific cell lines.

-

Materials:

-

96-well cell culture plates

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure: